molecular formula C11H10O3 B12355642 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

Cat. No.: B12355642
M. Wt: 190.19 g/mol
InChI Key: BKMPILQAFUNUBH-BQYQJAHWSA-N
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Scientific Research Applications

Anti-inflammatory Effects

Research indicates that derivatives of benzopyran compounds exhibit anti-inflammatory properties. In particular, studies have shown that 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its structural features allow it to scavenge free radicals effectively, thus protecting cells from damage .

Case Study 1: Diabetes Management

A case study investigated the effects of benzopyran derivatives on diabetic rats. The results indicated that certain derivatives could significantly reduce sorbitol accumulation in nerves, suggesting a protective role against diabetic neuropathy. Although not directly involving our compound, the findings imply similar potential applications for this compound .

Case Study 2: Cancer Research

In oncology, compounds related to benzopyrans have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may share these properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Comparison with Similar Compounds

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetic acid moiety and the resulting chemical and biological properties .

Biological Activity

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of approximately 190.20 g/mol. This compound features a unique benzopyran structure, which is known for its presence in various natural products and pharmaceuticals. Research has indicated that this compound exhibits significant biological activities, including potential anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a dihydrobenzopyran ring that contributes to its chemical reactivity. The presence of both a carboxylic acid group and a conjugated system allows for diverse interactions with biological systems.

Structural Features

FeatureDescription
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.20 g/mol
Functional GroupsCarboxylic acid, benzopyran moiety

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity is attributed to the ortho-phenolic hydroxyl groups in the benzopyran structure, which can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role.

Neuroprotective Properties

Benzopyran derivatives are often associated with neuroprotective effects. Studies have shown that such compounds can influence pathways related to neuronal survival and protection against neurodegeneration, potentially making them candidates for treating conditions like Alzheimer's disease.

Study on Antioxidant Properties

In a study assessing the antioxidant capacity of various benzopyran derivatives, this compound was found to exhibit significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined through DPPH radical scavenging assays, indicating its potential utility in preventing oxidative damage.

Study on Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-induced inflammation models in vitro. Results showed that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other coumarin derivatives known for their bioactivities:

Compound NameStructure TypeBiological Activity
3,4-DihydroxycoumarinDihydrocoumarinStrong antioxidant properties
7-HydroxycoumarinHydroxycoumarinAnticoagulant activity
CoumarinSimple coumarinFound in many plants; fragrance applications

The unique substitution at the benzopyran position in this compound may confer distinct biological activities compared to these similar compounds.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2E)-2-(2,3-dihydrochromen-4-ylidene)acetic acid

InChI

InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13)/b8-7+

InChI Key

BKMPILQAFUNUBH-BQYQJAHWSA-N

Isomeric SMILES

C\1COC2=CC=CC=C2/C1=C/C(=O)O

Canonical SMILES

C1COC2=CC=CC=C2C1=CC(=O)O

Origin of Product

United States

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